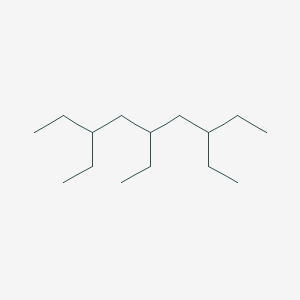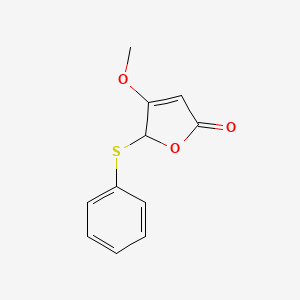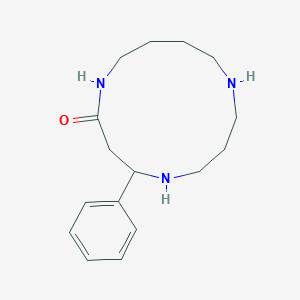
2,4-Dibutyl-6-(propan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibutyl-6-(propan-2-yl)pyridine is a chemical compound belonging to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The structure of this compound includes a pyridine ring substituted with butyl groups at positions 2 and 4, and an isopropyl group at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibutyl-6-(propan-2-yl)pyridine can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Grignard Reaction: This involves the reaction of a pyridine derivative with a Grignard reagent (an organomagnesium compound) to introduce the butyl and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these methods.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibutyl-6-(propan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dibutyl-6-(propan-2-yl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dibutyl-6-(propan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: The parent compound with a simpler structure.
2,4-Dimethyl-6-(propan-2-yl)pyridine: A similar compound with methyl groups instead of butyl groups.
2,4-Dibutyl-6-methylpyridine: A compound with a methyl group at position 6 instead of an isopropyl group.
Uniqueness
2,4-Dibutyl-6-(propan-2-yl)pyridine is unique due to the specific arrangement of butyl and isopropyl groups on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
111599-34-9 |
|---|---|
Molekularformel |
C16H27N |
Molekulargewicht |
233.39 g/mol |
IUPAC-Name |
2,4-dibutyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C16H27N/c1-5-7-9-14-11-15(10-8-6-2)17-16(12-14)13(3)4/h11-13H,5-10H2,1-4H3 |
InChI-Schlüssel |
AXTAJPOWGWSGNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=NC(=C1)C(C)C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)
![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)




![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)


![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
